

¹H and ¹³C NMR spectral analysis of 4-[2-(Dimethylamino)ethyl]aniline

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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)ethyl]aniline

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of **4-[2-(Dimethylamino)ethyl]aniline**

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of **4-[2-(Dimethylamino)ethyl]aniline**, a compound of interest in synthetic chemistry and drug development. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we will demonstrate how to achieve unambiguous structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization for their work.

Introduction: The Structural Significance of 4-[2-(Dimethylamino)ethyl]aniline

4-[2-(Dimethylamino)ethyl]aniline is a substituted aniline derivative featuring three key functional regions: a para-substituted aromatic ring, a flexible ethyl linker, and a tertiary dimethylamino group.^[1] This unique combination of a primary aromatic amine and a tertiary

aliphatic amine makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for polymer chemistry.[1][2]

Given its role as a foundational building block, absolute certainty of its molecular structure is paramount. Any ambiguity, such as isomeric impurities, could have profound consequences on the outcome of a synthesis or the biological activity of a final product. NMR spectroscopy serves as the gold standard for this verification, offering a detailed "fingerprint" of the molecule's atomic connectivity and chemical environment.[3] This guide will deconstruct the ^1H and ^{13}C NMR spectra of this compound, explaining the rationale behind each signal's characteristics and providing a framework for its routine analysis.

Molecular Structure and Predicted Spectral Features

To interpret an NMR spectrum effectively, one must first understand the molecule's symmetry and the distinct chemical environments of its atoms.

Caption: Molecular structure of **4-[2-(Dimethylamino)ethyl]aniline** with proton (a-e) and carbon (1-6, α , β , γ) labeling.

Due to the para-substitution and free rotation around single bonds, the molecule possesses a plane of symmetry along the C1-C4 axis. This symmetry dictates the number of unique signals we expect to see:

- ^1H NMR: We anticipate 5 distinct signals for the carbon-bound protons, plus a signal for the NH_2 protons.
 - Aromatic Region: Two signals. Protons H(a) are equivalent, and protons H(b) are equivalent.
 - Aliphatic Region: Three signals. The two protons on $\text{C}\alpha$ (c), the two protons on $\text{C}\beta$ (d), and the six equivalent protons on the two $\text{C}\gamma$ methyl groups (e).
 - Amine Region: One signal for the two NH_2 protons.
- ^{13}C NMR: We expect 7 unique carbon signals.
 - Aromatic Region: Four signals (C1, C4, and the equivalent pairs C2/C6 and C3/C5).

- Aliphatic Region: Three signals ($C\alpha$, $C\beta$, and the equivalent $C\gamma$ methyl carbons).

Experimental Protocol for NMR Data Acquisition

Scientific integrity requires a robust and reproducible experimental methodology. The following protocol outlines the standard procedure for acquiring high-quality NMR data for aniline derivatives.[3]

A. Sample Preparation

- Weighing: Accurately weigh 5-10 mg of purified **4-[2-(Dimethylamino)ethyl]aniline**.
- Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d ($CDCl_3$) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like $-NH_2$), Dimethyl sulfoxide- d_6 (DMSO- d_6) can be advantageous as it slows down the proton exchange rate, often resulting in sharper NH signals.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

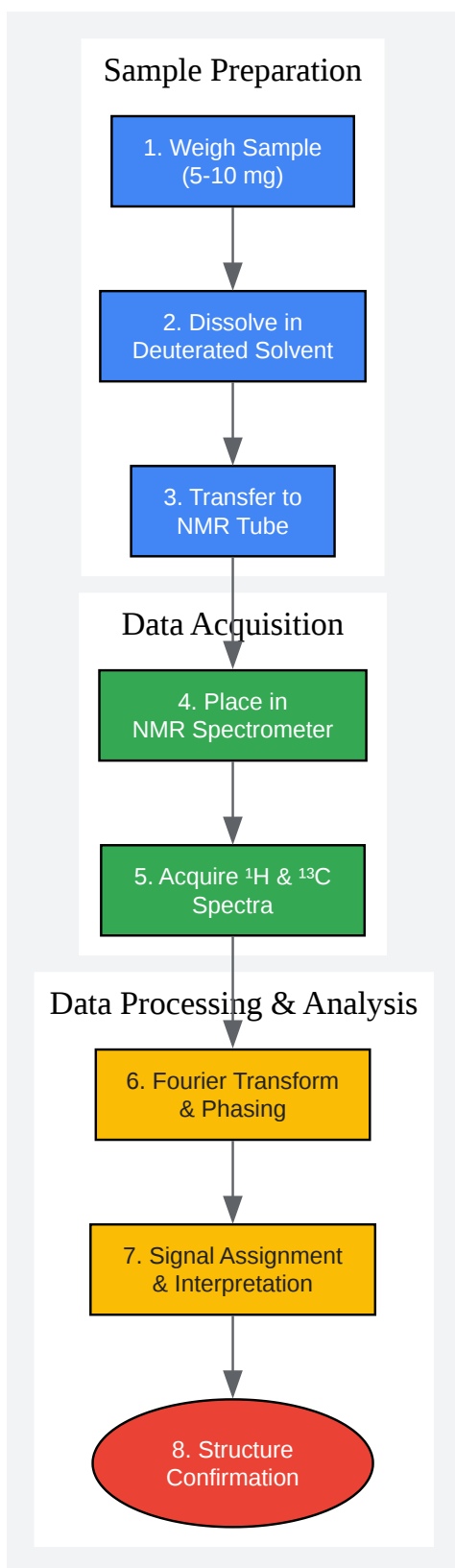
B. Instrument Parameters The data should be acquired on a 300-600 MHz NMR spectrometer at a standard temperature of 25 °C.[3]

- For 1H NMR Spectroscopy:
 - Pulse Sequence: Standard single pulse (zg).
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.
 - Spectral Width: Typically -2 to 12 ppm.
- For ^{13}C NMR Spectroscopy:

- Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: Typically 0 to 200 ppm.

C. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).



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